1-(1-(6-Chloropyrimidin-4-yl)piperidin-3-yl)ethan-1-ol
Overview
Description
1-(1-(6-Chloropyrimidin-4-yl)piperidin-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
Researchers have investigated the synthesis and antibacterial properties of compounds containing piperidine and pyrimidine structures. For instance, microwave-assisted synthesis techniques have been employed to create piperidine-containing pyrimidine derivatives. These compounds demonstrated significant antibacterial activity, showcasing their potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010). Another study focused on the synthesis and antibacterial properties of isoindoline derivatives, further emphasizing the antimicrobial potential of pyrimidine-related structures (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Biological Activities
The synthesis of compounds incorporating piperidine and pyrimidine has been linked to various biological activities, including fungicidal and antiviral properties. One study described the synthesis, structure, and biological activity of a compound showing promising results against tobacco mosaic virus (Li et al., 2015). These findings highlight the potential of such compounds in developing treatments or preventive solutions for plant diseases and viral infections.
Supramolecular Structures and Crystal Engineering
The exploration of supramolecular structures formed by compounds with pyrimidine rings has provided insights into molecular packing and hydrogen bonding patterns. This research is crucial for understanding nucleic acid structures and their functions, offering a foundation for advancements in molecular biology and drug design (Cheng et al., 2011).
Chemical Synthesis and Characterization
Further studies have been dedicated to the chemical synthesis and characterization of piperidine and pyrimidine derivatives. These efforts aim to explore their chemical properties, stability, and potential applications in various scientific and technological fields. For example, the synthesis and antimicrobial activity of piperidinomethylamino derivatives have been investigated, revealing significant antimicrobial properties (Imran, Alam, & Abida, 2016).
Properties
IUPAC Name |
1-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(16)9-3-2-4-15(6-9)11-5-10(12)13-7-14-11/h5,7-9,16H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTARFBPOPWQZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC(=NC=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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